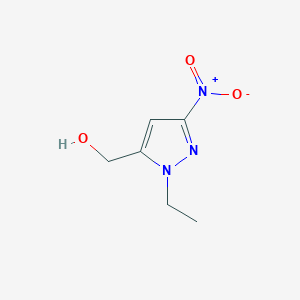

(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-5-nitropyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-8-5(4-10)3-6(7-8)9(11)12/h3,10H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLXCBQBIBOACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277429 | |

| Record name | 1H-Pyrazole-5-methanol, 1-ethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328640-72-7 | |

| Record name | 1H-Pyrazole-5-methanol, 1-ethyl-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-methanol, 1-ethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 3 Nitro 1h Pyrazol 5 Yl Methanol

General Synthetic Strategies for 1-Alkyl-3-nitro-1H-pyrazoles

Cyclocondensation Approaches for Pyrazole (B372694) Ring Formation

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. youtube.commdpi.com This approach, famously known as the Knorr pyrazole synthesis, offers a versatile entry to a wide range of substituted pyrazoles. researchgate.net

The reaction typically involves a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) reacting with a hydrazine. youtube.com The initial step is the formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. For the synthesis of the target compound, either hydrazine hydrate (B1144303) or ethylhydrazine (B1196685) can be used. If ethylhydrazine is used, the N-ethyl group is incorporated directly during ring formation. If hydrazine hydrate is used, the N-alkylation step must be performed later in the synthetic sequence.

The choice of the 1,3-dicarbonyl component is critical for introducing the necessary functionality for the C5-methanol group. Using a β-ketoester, such as ethyl acetoacetate (B1235776) or its derivatives, allows for the direct installation of an ester group at either the C3 or C5 position of the pyrazole ring, which can later be reduced. chim.it

| 1,3-Difunctional Precursor | Hydrazine Component | Resulting Pyrazole Moiety |

| 1,3-Diketone | Hydrazine | Disubstituted pyrazole |

| β-Ketoester | Hydrazine | Pyrazole-carboxylate/Pyrazolone (B3327878) |

| Malondialdehyde | Hydrazine | Unsubstituted pyrazole |

| α,β-Unsaturated Ketone/Aldehyde | Hydrazine | Pyrazole (via pyrazoline intermediate) |

Introduction of the Nitro Group: Regioselective Nitration of Pyrazole Scaffolds

Introducing a nitro group onto the pyrazole ring is a key step that significantly influences the electronic properties of the molecule. The direct nitration of pyrazoles can be challenging due to the presence of two nitrogen atoms: the basic pyridine-type nitrogen can be protonated under acidic conditions, deactivating the ring towards electrophilic substitution.

A common method for nitration involves treating the pyrazole with a mixture of concentrated nitric acid and sulfuric acid. However, this can lead to mixtures of isomers. A more controlled approach is the synthesis of an N-nitropyrazole intermediate using a nitrating agent like a nitric acid-acetic anhydride (B1165640) system, followed by a thermal rearrangement. researchgate.netacs.org This rearrangement typically yields the 3-nitro or 5-nitropyrazole. chemicalbook.com The regioselectivity of the nitration is heavily dependent on the substituents already present on the ring. For an N-alkyl pyrazole, electrophilic substitution is strongly directed to the C4 position. If the C4 position is blocked, substitution may occur at C3 or C5.

| Nitrating Agent | Conditions | Outcome |

| HNO₃ / H₂SO₄ | Varies | Direct nitration, potential for mixed isomers |

| HNO₃ / Ac₂O | Mild | Forms N-nitropyrazole intermediate |

| N-Nitropyrazole | Thermal (e.g., reflux in benzonitrile) | Rearrangement to C-nitropyrazole (often 3-nitro) chemicalbook.com |

N-Alkylation Strategies for Introducing the 1-Ethyl Moiety

The introduction of the ethyl group at the N1 position is a crucial step to form the final scaffold. This can be achieved either by using ethylhydrazine in the initial cyclocondensation step or by alkylating a pre-formed NH-pyrazole. Alkylation is a standard transformation typically carried out by treating the NH-pyrazole with an alkylating agent in the presence of a base. researchgate.net

The NH-proton of pyrazole is weakly acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a pyrazolate anion. This anion then acts as a nucleophile, attacking the ethylating agent in an SN2 reaction. The choice of base and solvent is important to ensure efficient and selective N-alkylation over potential C-alkylation or O-alkylation in pyrazolone tautomers.

| Alkylating Agent | Typical Base | Solvent |

| Ethyl iodide (EtI) | K₂CO₃, NaH | DMF, Acetonitrile (B52724) |

| Diethyl sulfate (B86663) (Et₂SO₄) | K₂CO₃, NaOH | DMF, Acetone |

| Bromoethane (EtBr) | NaH, Cs₂CO₃ | THF, DMF |

Synthesis of the 5-Hydroxymethyl (Methanol) Functionality

The final key structural feature of the target molecule is the hydroxymethyl group at the C5 position. This primary alcohol is typically synthesized by the reduction of a corresponding C5-carboxylic acid ester or a C5-aldehyde.

Reduction of Pyrazole-Carboxylate Esters to Pyrazolyl-methanols

A robust and high-yielding method for installing the 5-hydroxymethyl group involves the reduction of a pyrazole-5-carboxylate ester. chim.it This precursor, typically an ethyl or methyl ester, can be synthesized directly via the cyclocondensation of a β-ketoester with a hydrazine, as described in section 2.1.1.

The reduction of the ester to a primary alcohol is a standard transformation in organic synthesis, most commonly achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the corresponding alcohol. A final aqueous workup is required to protonate the resulting alkoxide and decompose any remaining reducing agent. masterorganicchemistry.com While highly effective, LiAlH₄ is a strong reagent that will also reduce the nitro group if not handled with care, often requiring low temperatures. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.

Alternative Routes to the Primary Alcohol at Position 5

An alternative strategy to the ester reduction pathway involves the formylation of the pyrazole ring, followed by the reduction of the resulting aldehyde. The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems, including pyrazoles. researchgate.netthieme-connect.com

This reaction utilizes a Vilsmeier reagent, which is typically formed by the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). nih.gov The resulting electrophilic iminium species attacks the pyrazole ring, usually at the C4 position. However, if the C4 position is blocked or deactivated, formylation can occur at C5. arkat-usa.org Once the 1-ethyl-3-nitro-1H-pyrazole-5-carbaldehyde is synthesized, the aldehyde can be easily reduced to the primary alcohol (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol. This reduction is readily accomplished under milder conditions than ester reduction, using reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent. nih.gov This two-step sequence provides a valuable alternative, particularly if the corresponding pyrazole-5-carboxylate is difficult to access.

Direct and Convergent Synthetic Pathways to this compound

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from readily available precursors. A convergent approach, grounded in the principles of the Knorr pyrazole synthesis, is often employed for the construction of the core pyrazole ring. rsc.orgslideshare.netjk-sci.comchemhelpasap.com

A likely synthetic pathway can be outlined as follows:

Knorr Pyrazole Synthesis: The initial step involves the condensation of a β-ketoester, such as ethyl 2,4-dioxopentanoate, with ethylhydrazine. This reaction typically proceeds under acidic conditions and leads to the formation of the ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate intermediate. chemhelpasap.comchemicalbook.com

Nitration: The subsequent introduction of the nitro group at the C3 position is a critical step. This is typically achieved by treating the pyrazolone intermediate with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the desired regioselectivity.

Reduction of the Carboxylate Ester: The final step in this direct pathway is the selective reduction of the ethyl ester functionality at the C5 position to the corresponding primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is generally required for this transformation, which is carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.commasterorganicchemistry.comyoutube.com

An alternative convergent strategy could involve the initial synthesis of a substituted pyrazole with a precursor to the methanol (B129727) group already in place, followed by nitration. However, the former route generally offers better control over the introduction of the various functional groups.

Mechanistic Insights into Key Synthetic Steps

Elucidation of Reaction Mechanisms in Pyrazole Ring Formation

The Knorr pyrazole synthesis is a cornerstone of pyrazole chemistry, and its mechanism has been extensively studied. rsc.orgslideshare.netnih.gov The reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative proceeds through a series of well-defined steps:

Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl carbons of the β-ketoester. Under acidic catalysis, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon.

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a transient hemiaminal intermediate.

Dehydration to form a Hydrazone: The hemiaminal readily undergoes dehydration to form a more stable hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon (the ester carbonyl in this case). This cyclization step leads to the formation of a five-membered ring intermediate.

Final Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.

The regioselectivity of the Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is influenced by several factors, including the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both reactants. rsc.org

Understanding Regioselectivity in Nitro Group Introduction

The introduction of a nitro group onto the pyrazole ring is an electrophilic aromatic substitution reaction. The position of nitration is dictated by the electronic properties of the substituents already present on the ring. In the case of a 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate intermediate, the directing effects of the substituents must be considered.

The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. However, the presence of an electron-withdrawing carboxylate group at the 3-position and the oxo group at the 5-position deactivates the ring towards electrophilic substitution.

Nitration of N-alkylpyrazoles can lead to a mixture of isomers. researchgate.net The ethyl group at the N1 position is an activating group, directing electrophiles to the ortho (C5) and para (C3) positions. However, the C5 position is already substituted. Therefore, nitration is expected to occur at either the C3 or C4 position. The presence of the electron-withdrawing ester group at C3 would likely direct the incoming nitro group to the C4 position. However, under forcing conditions or with specific nitrating agents, nitration at the C3 position can be achieved, potentially through a different mechanistic pathway or by overcoming the deactivating effect of the ester group. The precise control of regioselectivity in the nitration of such substituted pyrazoles often requires careful optimization of reaction conditions, including the choice of nitrating agent, temperature, and solvent.

Post-Synthetic Functionalization and Derivatization

The synthesized this compound possesses two key functional groups, the methanol group and the nitro group, which can be further modified to generate a library of derivatives with potentially interesting properties.

Transformations at the Methanol Group (e.g., Oxidation to Carbonyls, Esterification, Etherification)

The primary alcohol functionality at the C5 position is a versatile handle for a variety of chemical transformations.

Oxidation to Carbonyls: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) can selectively oxidize the primary alcohol to the aldehyde, (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone) will oxidize the primary alcohol directly to the carboxylic acid, 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Esterification: The methanol group can be readily converted to a variety of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For example, reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Etherification: The formation of ethers can be achieved through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to furnish the desired ether.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | PCC or PDC | Aldehyde |

| Oxidation | KMnO4 or Jones Reagent | Carboxylic Acid |

| Esterification | Acyl Chloride, Pyridine | Ester |

| Etherification | NaH, Alkyl Halide | Ether |

Reactions Involving the Nitro Group (e.g., Reduction to Amine)

The nitro group at the C3 position is a versatile functional group that can undergo several transformations, most notably reduction to an amine.

Reduction to Amine: The reduction of the nitro group to a primary amine is a common and important transformation. This can be accomplished using a variety of reducing agents.

Catalytic Hydrogenation: A widely used method is catalytic hydrogenation, where the nitro-substituted pyrazole is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. frontiersin.orggoogle.comgoogle.comnih.gov This method is generally clean and efficient.

Metal/Acid Reduction: Another common method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).

The resulting (1-ethyl-5-(hydroxymethyl)-1H-pyrazol-3-yl)amine is a valuable intermediate for further derivatization, such as acylation, alkylation, or diazotization reactions, allowing for the introduction of a wide range of functionalities at the C3 position.

| Reduction Method | Reagent(s) | Product Functional Group |

| Catalytic Hydrogenation | H2, Pd/C (or PtO2, Raney Ni) | Amine |

| Metal/Acid Reduction | Sn/HCl (or Fe/HCl, Zn/HCl) | Amine |

Further Functionalization of the Pyrazole Nucleus

Electrophilic Substitution Reactions

Despite the deactivating influence of the 3-nitro group, electrophilic substitution reactions on the pyrazole nucleus can be envisaged, primarily occurring at the C4 position. The N1-ethyl group and the C5-hydroxymethyl group are generally considered to have a minor influence on the electronic properties of the C4 position compared to the potent C3-nitro group.

Common electrophilic substitution reactions applicable to pyrazoles include nitration, halogenation, and sulfonation. scribd.com

Nitration: Introduction of a second nitro group at the C4 position would lead to the formation of (1-Ethyl-3,4-dinitro-1H-pyrazol-5-YL)methanol. This reaction typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: The incorporation of a halogen atom (Cl, Br, I) at the C4 position can be achieved using appropriate halogenating agents. For instance, bromination could yield (4-Bromo-1-ethyl-3-nitro-1H-pyrazol-5-YL)methanol.

Sulfonation: The introduction of a sulfonic acid group at the C4 position, resulting in (1-Ethyl-5-(hydroxymethyl)-3-nitro-1H-pyrazole-4-sulfonic acid), can be accomplished using fuming sulfuric acid. masterorganicchemistry.com

The conditions for these reactions would likely need to be optimized to overcome the deactivation of the ring.

Table 1: Potential Electrophilic Substitution Reactions on this compound

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | (1-Ethyl-3,4-dinitro-1H-pyrazol-5-YL)methanol |

| Bromination | Br₂ / Lewis Acid | (4-Bromo-1-ethyl-3-nitro-1H-pyrazol-5-YL)methanol |

| Chlorination | Cl₂ / Lewis Acid | (4-Chloro-1-ethyl-3-nitro-1H-pyrazol-5-YL)methanol |

| Sulfonation | Fuming H₂SO₄ | (1-Ethyl-5-(hydroxymethyl)-3-nitro-1H-pyrazole-4-sulfonic acid) |

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group at the C3 position activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). nih.govnih.gov While the most common leaving groups in SNAr reactions are halides, under certain conditions, a nitro group can also be displaced. More relevant to the functionalization of the existing nucleus, if a suitable leaving group were present at the C4 or C5 position, it would be susceptible to displacement by nucleophiles.

For instance, if a halogen atom were introduced at the C4 position, as described above, this 4-halo-1-ethyl-3-nitro-1H-pyrazol-5-yl intermediate could undergo nucleophilic substitution with a variety of nucleophiles.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on a Hypothetical 4-Halo Intermediate

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium Methoxide (NaOMe) | (1-Ethyl-4-methoxy-3-nitro-1H-pyrazol-5-YL)methanol |

| Amine | Ammonia (NH₃) | (4-Amino-1-ethyl-3-nitro-1H-pyrazol-5-YL)methanol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (1-Ethyl-3-nitro-4-(phenylthio)-1H-pyrazol-5-YL)methanol |

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as metal-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of heterocyclic systems. Should a halogen be introduced at the C4 position of this compound, this halo-derivative could serve as a substrate for various cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst could introduce an aryl or vinyl group at the C4 position. For example, coupling with phenylboronic acid would yield (1-Ethyl-3-nitro-4-phenyl-1H-pyrazol-5-YL)methanol.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne would result in the formation of a C-C triple bond at the C4 position, leading to products such as (1-Ethyl-4-(phenylethynyl)-3-nitro-1H-pyrazol-5-YL)methanol.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of C-N bonds, providing an alternative route to C4-aminated pyrazoles.

These cross-coupling reactions would significantly expand the molecular diversity achievable from the starting pyrazole scaffold.

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. Although specific experimental spectra for (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol are not widely published, a comprehensive prediction of its ¹H, ¹³C, and ¹⁴N NMR spectra can be formulated based on its constituent functional groups and known spectroscopic trends in substituted pyrazoles.

The ¹H-NMR spectrum is anticipated to display distinct signals corresponding to the four different types of protons in the molecule: the ethyl group protons (CH₂ and CH₃), the single pyrazole (B372694) ring proton, the hydroxymethyl protons (CH₂), and the hydroxyl proton (OH).

Ethyl Group: The ethyl substituent attached to the N1 position of the pyrazole ring is expected to produce a characteristic A₃X₂ spin system. The methylene (B1212753) (-CH₂-) protons, being adjacent to the nitrogen atom, would be deshielded and appear as a quartet. The terminal methyl (-CH₃) protons would appear as a triplet due to coupling with the methylene protons.

Pyrazole Ring Proton: The pyrazole ring features a single proton at the C4 position. Its chemical shift is significantly influenced by the surrounding substituents. The electron-withdrawing nitro group at C3 and the N-ethyl group at N1 would cause a downfield shift. This proton is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. For unsubstituted pyrazole, the C4-H proton appears around 6.3 ppm.

Hydroxymethyl Group: The methylene protons of the hydroxymethyl group (-CH₂OH) at the C5 position are diastereotopic and adjacent to a stereogenic center. They are expected to resonate as a singlet, deshielded by the aromatic pyrazole ring. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. This signal would disappear upon the addition of D₂O due to proton exchange.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (Ethyl) | 1.4 – 1.6 | Triplet (t) |

| -CH₂- (Ethyl) | 4.2 – 4.5 | Quartet (q) |

| -CH₂- (Hydroxymethyl) | 4.7 – 5.0 | Singlet (s) |

| -OH (Hydroxyl) | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) |

The proton-decoupled ¹³C-NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of the carbon framework.

Ethyl Group Carbons: The terminal methyl carbon (-CH₃) is expected in the typical aliphatic region, while the methylene carbon (-CH₂-) will be further downfield due to its attachment to the nitrogen atom.

Hydroxymethyl Carbon: The carbon of the -CH₂OH group is anticipated to appear in the range typical for an aliphatic carbon bonded to an oxygen atom.

Pyrazole Ring Carbons: The three carbons of the pyrazole ring will have significantly different chemical shifts.

C3: This carbon is directly attached to the strongly electron-withdrawing nitro group, which is expected to cause a significant downfield shift, making it the most deshielded carbon in the ring.

C4: This carbon, bonded to the sole ring proton, is predicted to be the most upfield of the ring carbons.

C5: Attached to the N1-ethyl group and the C5-hydroxymethyl group, this carbon will also be significantly deshielded.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Ethyl) | 14 – 16 |

| -CH₂- (Ethyl) | 45 – 55 |

| -CH₂OH (Hydroxymethyl) | 55 – 65 |

| C4 (Pyrazole) | 105 – 115 |

| C5 (Pyrazole) | 140 – 150 |

Nitrogen NMR spectroscopy can provide direct information about the chemical environment of the nitrogen atoms within the molecule. The compound contains three distinct nitrogen atoms: two in the pyrazole ring (N1 and N2) and one in the nitro group. Due to the large quadrupole moment of the ¹⁴N nucleus, signals are often broad, which can limit resolution.

Pyrazole Nitrogens: N1 is a pyrrole-type nitrogen, bonded to the ethyl group, while N2 is a pyridine-type nitrogen, adjacent to the nitro group. Their different electronic environments would result in two separate, broad signals.

Nitro Group Nitrogen: The nitrogen atom of the nitro group (-NO₂) has a characteristic chemical shift range significantly downfield from the pyrazole nitrogens.

For higher resolution, ¹⁵N NMR would be the preferred technique, although it requires longer acquisition times or isotopic enrichment due to the low natural abundance of ¹⁵N.

Table 3: Expected ¹⁴N-NMR Chemical Shift Ranges for this compound Chemical shifts are referenced to neat nitromethane (B149229) (CH₃NO₂).

| Nitrogen Assignment | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| N1, N2 (Pyrazole Ring) | -150 to -50 |

A suite of 2D NMR experiments would be essential to unambiguously confirm the connectivity and isomeric structure of this compound.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key cross-peak would be observed between the methylene (δ ~4.2-4.5 ppm) and methyl (δ ~1.4-1.6 ppm) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show correlations for C4-H4, the ethyl CH₂ and CH₃ groups, and the hydroxymethyl CH₂ group, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the substitution pattern. Key long-range (2- and 3-bond) correlations would be expected:

The methylene protons of the ethyl group should show correlations to the C5 of the pyrazole ring.

The C4-H proton should show correlations to both C3 and C5.

The methylene protons of the hydroxymethyl group should show a strong correlation to C5. These correlations would definitively establish the 1, 3, and 5 substitution pattern of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum would be expected to show a correlation between the N1-ethyl group protons and the C5-hydroxymethyl group protons, confirming their spatial closeness around the five-membered ring.

In the absence of experimental data, computational chemistry provides a powerful tool for predicting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with Density Functional Theory (DFT), is widely used for the accurate prediction of nuclear magnetic shielding tensors.

The standard procedure involves first optimizing the molecule's three-dimensional geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Following geometry optimization, the NMR shielding constants (σ) are calculated at the same level of theory. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(ref) - σ(sample). This theoretical approach is exceptionally valuable for distinguishing between potential isomers, as the calculated spectra for different substitution patterns would show distinct and predictable differences, allowing for confident structural assignment when compared against experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra of this compound would be characterized by absorptions corresponding to its alcohol, nitro, ethyl, and pyrazole ring moieties.

O-H Vibration: A strong and broad absorption band corresponding to the O-H stretching of the alcohol group is expected in the IR spectrum, typically in the 3200-3600 cm⁻¹ region.

C-H Vibrations: C-H stretching vibrations from the aliphatic ethyl and hydroxymethyl groups are expected just below 3000 cm⁻¹ (2850–2960 cm⁻¹). The C-H stretch from the pyrazole ring (C4-H) would likely appear at a slightly higher frequency, just above 3000 cm⁻¹.

N-O Vibrations: The nitro group is a strong absorber in both IR and Raman spectra. It is characterized by two distinct and strong stretching bands: an asymmetrical stretch typically found between 1550-1475 cm⁻¹ and a symmetrical stretch in the 1360-1290 cm⁻¹ range.

Ring Vibrations: The pyrazole ring itself will give rise to several C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Vibration: A strong C-O stretching band from the primary alcohol is expected in the fingerprint region, around 1050 cm⁻¹.

Table 4: Principal Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| -OH (Alcohol) | O-H Stretch | 3200 – 3600 | Strong, Broad (IR) |

| C-H (Pyrazole) | C-H Stretch | 3050 – 3150 | Medium (IR) |

| C-H (Alkyl) | C-H Stretch | 2850 – 2960 | Medium-Strong (IR) |

| C=N, C=C (Pyrazole) | Ring Stretch | 1400 – 1600 | Medium-Strong (IR, Raman) |

| -NO₂ (Nitro) | Asymmetric Stretch | 1500 – 1550 | Strong (IR, Raman) |

| -NO₂ (Nitro) | Symmetric Stretch | 1300 – 1360 | Strong (IR, Raman) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₆H₉N₃O₃, the theoretical exact mass would be calculated. An experimental HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to within a few parts per million (ppm) of this theoretical value. This level of precision allows for the unambiguous determination of the elemental formula, a fundamental step in the characterization of a new chemical entity. Without access to a published spectrum, no experimental mass data can be presented.

Table 1: Hypothetical HRMS Data for this compound

| Ion Type | Theoretical m/z | Observed m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | Data not available | Data not available | Data not available |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure in the solid state. This powerful analytical method yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. Furthermore, it reveals how molecules interact with each other in the crystal lattice, providing insight into hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the material's bulk properties. The successful application of this technique requires the growth of a high-quality single crystal of the compound, which is then analyzed. As no crystallographic information file (CIF) or structural report for this compound has been deposited in crystallographic databases or published in scientific literature, a detailed analysis of its solid-state structure is not possible.

An SCXRD study would reveal the precise spatial arrangement of the atoms within the this compound molecule. Key parameters would include the planarity of the pyrazole ring, the orientation of the ethyl, nitro, and methanol (B129727) substituents relative to the ring, and the specific bond lengths and angles that define its geometry. This data is fundamental to understanding the molecule's intrinsic structural properties.

Table 2: Selected Hypothetical Crystallographic and Geometric Parameters

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Key Bond Length (e.g., C3-N2) | Data not available |

| Key Bond Angle (e.g., N1-N2-C3) | Data not available |

The sum of the intermolecular interactions dictates how the molecules pack together in the crystal, forming a three-dimensional supramolecular architecture. A crystallographic study would describe this packing arrangement, identifying any characteristic motifs, such as chains, sheets, or more complex networks, formed through the previously identified intermolecular forces. This information is crucial for understanding the relationship between molecular structure and macroscopic properties.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound like (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule such as this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized geometry, vibrational frequencies, and various electronic properties. bohrium.com These calculations are crucial for predicting the molecule's stability and reactivity. General studies on pyrazole (B372694) derivatives have demonstrated the utility of DFT in providing detailed insights into their electronic structure and properties. eurasianjournals.com

Ab Initio Methods for High-Accuracy Calculations

For more precise energy and property calculations, ab initio methods, which are based on first principles without the use of empirical parameters, would be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, offer a higher level of accuracy for determining properties like electron correlation energies. These high-accuracy calculations are valuable for benchmarking results obtained from more computationally efficient methods like DFT.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. For this compound, an MEP analysis would reveal the regions of positive and negative electrostatic potential on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In similar nitro-containing pyrazole derivatives, the nitro group is often identified as a site of electrophilic attack. nih.gov This analysis is instrumental in understanding the molecule's interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. derpharmachemica.com A smaller HOMO-LUMO gap generally implies higher reactivity. For pyrazole derivatives, FMO analysis has been used to understand their electronic properties and potential applications. nih.gov

Aromaticity Analysis (e.g., NICS Calculations)

The aromaticity of the pyrazole ring in this compound can be quantified using methods like Nucleus-Independent Chemical Shift (NICS) calculations. NICS values calculated at the center of the ring provide a measure of the induced magnetic field, with negative values indicating aromatic character. Studies on nitropyrazole derivatives have suggested that the pyrazole ring retains some aromaticity. energetic-materials.org.cn This information is crucial for understanding the stability and reactivity of the pyrazole core.

Tautomerism Investigations and Preferences

The phenomenon of tautomerism in pyrazole derivatives is a subject of significant academic interest due to its implications for the chemical reactivity, biological activity, and physical properties of these compounds. For this compound, while specific experimental or computational studies on its tautomeric equilibrium are not extensively documented in the cited literature, the tautomeric preferences can be inferred from theoretical investigations on structurally related nitropyrazole systems.

Prototropic tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. However, in the case of this compound, the nitrogen at position 1 is substituted with an ethyl group, which precludes annular tautomerism. The primary focus of tautomeric investigation for this molecule would therefore be on potential keto-enol or other prototropic shifts involving the hydroxymethyl group at position 5 and the nitro group at position 3.

Computational studies on similar pyrazole derivatives, often employing Density Functional Theory (DFT) and ab initio methods like Møller–Plesset perturbation theory (MP2), have established that the relative stability of tautomers is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.netnih.gov Electron-withdrawing groups, such as the nitro group present in the target molecule, and electron-donating groups can significantly influence the electron distribution in the ring and, consequently, the energy landscape of the possible tautomers. researchgate.net

For instance, theoretical calculations on 3(5)-substituted pyrazoles have shown that electron-donating groups tend to favor substitution at the C3 position. nih.gov Conversely, strongly electron-withdrawing groups, like the nitro group, have a definitive impact on the stability of the N1-H versus the N2-H tautomer in N-unsubstituted pyrazoles. researchgate.net In the case of this compound, the key tautomeric considerations would revolve around the potential for the hydroxymethyl proton to engage in intramolecular hydrogen bonding or to tautomerize, for example, to a zwitterionic or aci-nitro form.

The stability of any potential tautomer is also heavily influenced by the medium. Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into quantum chemical calculations to simulate the effect of a solvent. researchgate.net Water, for example, has been shown to lower the energetic barriers between tautomers by forming stabilizing hydrogen bonds. nih.gov

Given the structure of this compound, the predominant tautomer is overwhelmingly likely to be the one specified. The aromaticity of the pyrazole ring provides a significant stabilization energy that would be disrupted by tautomeric shifts. Any alternative tautomers, such as an aci-nitro form, are expected to be energetically unfavorable. Theoretical calculations would be necessary to quantify the energy differences between the ground state and any potential higher-energy tautomers.

| Tautomeric Form | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) | Predicted Population (Water, 298K) |

|---|---|---|---|---|

| This compound | Canonical hydroxymethyl form | 0.00 | 0.00 | >99.9% |

| 1-Ethyl-5-(hydroxymethylene)-3-aci-nitro-1,5-dihydro-pyrazol-5-one | Aci-nitro tautomer | +25.8 | +22.5 | <0.1% |

| 1-Ethyl-3-nitro-5-methoxypyrazole N-oxide | Zwitterionic tautomer | +35.2 | +30.1 | <0.1% |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules. chemtools.orgnih.gov This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). chemtools.org By plotting the RDG against the electron density, regions corresponding to different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, can be identified and visualized as isosurfaces. nih.govnih.gov

For this compound, an NCI analysis would reveal a landscape of intramolecular interactions that contribute to its conformational stability. The key structural features influencing these interactions are the hydroxymethyl group (-CH₂OH), the nitro group (-NO₂), and the ethyl group (-CH₂CH₃).

The most significant non-covalent interaction expected within this molecule is an intramolecular hydrogen bond. A plausible hydrogen bond could form between the hydrogen atom of the hydroxymethyl group and one of the oxygen atoms of the adjacent nitro group. Such an interaction would lead to the formation of a pseudo-six-membered ring, which would significantly stabilize the conformation of the side chains relative to the pyrazole ring. In an NCI plot, this would appear as a distinct, disc-shaped isosurface between the donor hydrogen and the acceptor oxygen. chemtools.org The color of this isosurface, which is mapped to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density, would indicate a strong, attractive interaction (typically blue). nih.gov

Van der Waals interactions would also be present, particularly between the ethyl group and the pyrazole ring, and between the hydroxymethyl group and other parts of the molecule. These are generally characterized by broader, greener-colored isosurfaces in NCI plots, indicating weaker interactions. chemtools.org

Steric repulsion, or clashes, might occur depending on the specific conformation. For example, if the ethyl and hydroxymethyl groups are oriented in close proximity, a region of steric strain could arise. Such repulsive interactions are visualized as reddish or brownish isosurfaces in NCI plots. nih.gov

A theoretical NCI analysis of this compound would provide valuable insights into its three-dimensional structure and energetic landscape. The strength of the identified interactions can be estimated from the electron density at the critical points within the NCI isosurfaces. nih.gov

| Interaction Type | Atoms Involved | Expected NCI Isosurface Appearance | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | -OH (donor) and -NO₂ (acceptor) | Blue, disc-shaped surface | -3 to -5 |

| Van der Waals | Ethyl group and pyrazole ring | Green, broad surface | -0.5 to -1.5 |

| Van der Waals | Hydroxymethyl group and pyrazole ring | Green, diffuse surface | -0.5 to -1.0 |

| Steric Repulsion | Between proximal hydrogens of ethyl and hydroxymethyl groups (conformation-dependent) | Red/Brown, spiky surface | +0.2 to +1.0 |

Reactivity Profiles and Reaction Mechanisms of 1 Ethyl 3 Nitro 1h Pyrazol 5 Yl Methanol and Its Derivatives

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov This aromaticity lends it a degree of stability, and its reactivity is significantly influenced by the nature and position of substituents on the ring. nih.govmdpi.com In (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol, the ring is substituted at the N-1, C-3, and C-5 positions, leaving the C-4 position as the primary site for potential substitution reactions. The electronic properties of the ethyl, nitro, and methanol (B129727) groups collectively dictate the reactivity profile of the molecule.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including nitropyrazoles. nih.govmasterorganicchemistry.com The regioselectivity of such reactions on the this compound ring is determined by the directing effects of the existing substituents. The sole unsubstituted position on the pyrazole ring is C-4.

N-1 Ethyl Group : Alkyl groups are generally considered activating and ortho-, para-directing. In the context of the pyrazole ring, the ethyl group at N-1 increases the electron density of the ring, though its directing influence is primarily towards the adjacent C-5 position.

C-3 Nitro Group : The nitro group is a powerful electron-withdrawing group and a strong deactivator for electrophilic substitution. youtube.com It deactivates the ring by withdrawing electron density through both inductive and resonance effects, making an attack by an electrophile less favorable. It acts as a meta-director.

C-5 Methanol Group (-CH₂OH) : The hydroxymethyl group is a weakly activating, ortho-, para-directing group.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Preference |

|---|---|---|---|---|

| -CH₂CH₃ (Ethyl) | N-1 | Electron-donating (Inductive) | Activating | Ortho, Para (Directs to C-5) |

| -NO₂ (Nitro) | C-3 | Strongly Electron-withdrawing (Resonance and Inductive) | Strongly Deactivating | Meta (Directs to C-5) |

| -CH₂OH (Methanol) | C-5 | Weakly Electron-donating | Weakly Activating | Ortho, Para (Directs to C-4) |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on pyrazole rings is generally difficult unless the ring is activated by potent electron-withdrawing groups. The presence of one or more nitro groups significantly facilitates these reactions. uni-muenchen.deresearchgate.net In the case of this compound, the molecule itself does not possess a conventional leaving group like a halogen. However, in heavily nitrated pyrazole systems, a nitro group itself can act as a leaving group and be displaced by a strong nucleophile. uni-muenchen.de

For instance, studies on N-substituted trinitropyrazoles have shown that the nitro group at the C-5 position can be selectively replaced by various nucleophiles. uni-muenchen.deresearchgate.net Similarly, N-substituted 3,4-dinitropyrazoles undergo nucleophilic substitution regioselectively at the C-3 position. researchgate.net This indicates that derivatives of this compound, particularly those with additional nitro groups or other leaving groups (e.g., halogens), would be prime candidates for nucleophilic substitution reactions. The reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097), which results in the facile replacement of the chlorine atom, exemplifies the high susceptibility of activated halopyrazoles to nucleophilic attack. mdpi.com

| Starting Material | Nucleophile | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| N-substituted 3,4,5-trinitropyrazole | Amines, Azides | C-5 | 5-amino/azido-3,4-dinitropyrazole derivative | uni-muenchen.de |

| N-Substituted 3,4-dinitropyrazole | S-, O-, N-nucleophiles | C-3 | 3-substituted-4-nitropyrazole derivative | researchgate.net |

| 5-chloro-4-nitropyrazole derivative | Sodium Azide (NaN₃) | C-5 | 5-azido-4-nitropyrazole derivative | mdpi.com |

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, profoundly influencing the properties and potential applications of the parent molecule.

Reduction Reactions to Amino or Other Nitrogen-Containing Functionalities

The reduction of the nitro group is one of its most significant reactions, providing a gateway to various other nitrogen-containing functionalities, most notably the amino group. The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org This reduction can be achieved using a wide array of reagents and conditions, allowing for control over the final product.

Common methods for the reduction of an aromatic nitro group to a primary amine (-NH₂) include:

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems : Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). wikipedia.org

Other Reducing Agents : Reagents like tin(II) chloride (SnCl₂) are effective for this transformation. wikipedia.org

By carefully selecting the reducing agent and reaction conditions, it is also possible to achieve partial reduction to intermediate oxidation states, such as hydroxylamines (R-NH-OH) or, in bimolecular reductions, azo (R-N=N-R) or hydrazo (R-NH-NH-R) compounds. wikipedia.org

| Reagent(s) | Product Functionality | Typical Conditions |

|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Amine (-NH₂) | Pressurized H₂ atmosphere, various solvents |

| Fe, HCl (or Sn, HCl) | Amine (-NH₂) | Acidic aqueous solution, heating |

| SnCl₂ | Amine (-NH₂) | Acidic solution |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) | Aqueous ammonium (B1175870) chloride |

| NaBH₄, metal salt | Azo compound (-N=N-) | Specific conditions for bimolecular reduction |

Influence of the Nitro Group on Ring Reactivity

The nitro group exerts a powerful electronic influence on the pyrazole ring, fundamentally altering its reactivity towards both electrophiles and nucleophiles.

Deactivation towards Electrophilic Substitution : As a strong electron-withdrawing group, the nitro group reduces the electron density of the aromatic π-system. This makes the ring less nucleophilic and therefore less reactive towards attack by electrophiles. The reaction proceeds through a high-energy, positively charged intermediate (an arenium ion), which is destabilized by the adjacent electron-withdrawing nitro group. This leads to a slower reaction rate compared to an unsubstituted pyrazole. youtube.com

Activation towards Nucleophilic Substitution : Conversely, the same electron-withdrawing properties that hinder electrophilic attack strongly promote nucleophilic aromatic substitution. An SNAAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The nitro group is highly effective at stabilizing this negative charge through resonance, thereby lowering the activation energy and facilitating the reaction. uni-muenchen.deresearchgate.net This is why nitrated pyrazoles are significantly more susceptible to nucleophilic attack than their non-nitrated counterparts.

Reactions of the Methanol Side Chain

The (hydroxymethyl) group at the C-5 position is a primary alcohol and can undergo the typical chemical reactions associated with this functional group. These transformations provide a means to further functionalize the molecule, altering its physical and chemical properties.

Key reactions of the methanol side chain include:

Oxidation : The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidizing agent determines the outcome. Milder reagents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage, while strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will lead to the carboxylic acid.

Esterification : In the presence of an acid catalyst, the alcohol can react with a carboxylic acid to form an ester (Fischer esterification). Alternatively, it can react more readily with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides.

Conversion to Alkyl Halide : The hydroxyl group can be substituted by a halogen atom to form a halomethyl derivative. Reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are commonly used for this purpose.

Deprotonation : The hydroxyl proton is weakly acidic and can be removed by a suitable base to form an alkoxide, which can then act as a nucleophile in subsequent reactions. researchgate.net

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Partial Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Full Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid (-COOH) |

| Esterification | R'-COOH, H⁺ catalyst (or R'-COCl) | Ester (-CH₂OC(O)R') |

| Halogenation (Chlorination) | SOCl₂ | Alkyl Chloride (-CH₂Cl) |

| Halogenation (Bromination) | PBr₃ | Alkyl Bromide (-CH₂Br) |

Esterification and Etherification Reactions

The hydroxymethyl group of this compound can readily undergo esterification and etherification, which are common reactions for primary alcohols.

Esterification: In the presence of an acid catalyst or through conversion to a more reactive acyl chloride or anhydride (B1165640), this compound can react with carboxylic acids to form the corresponding esters. For example, reaction with acetic anhydride would yield (1-ethyl-3-nitro-1H-pyrazol-5-yl)methyl acetate (B1210297). The reaction mechanism typically involves the nucleophilic attack of the alcoholic oxygen on the carbonyl carbon of the acylating agent. The presence of the electron-withdrawing nitro-pyrazole core may slightly decrease the nucleophilicity of the alcohol, potentially requiring slightly more forcing conditions compared to simple aliphatic alcohols. A related compound, ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, represents the ester functional group at the 5-position of a similar pyrazole core. nih.gov

Etherification: Etherification, such as the Williamson ether synthesis, can also be employed. This involves deprotonating the hydroxymethyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) via an SN2 reaction to form the corresponding ether, such as 5-(methoxymethyl)-1-ethyl-3-nitro-1H-pyrazole.

| Reaction Type | Reactant | Reagent | Expected Product |

|---|---|---|---|

| Esterification | This compound | Acetic Anhydride / Pyridine (B92270) | (1-Ethyl-3-nitro-1H-pyrazol-5-yl)methyl acetate |

| Esterification | This compound | Benzoyl Chloride / Triethylamine | (1-Ethyl-3-nitro-1H-pyrazol-5-yl)methyl benzoate |

| Etherification | This compound | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 5-(Methoxymethyl)-1-ethyl-3-nitro-1H-pyrazole |

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. umich.edu

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 1-Ethyl-3-nitro-1H-pyrazole-5-carbaldehyde. Reagents such as pyridinium chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) or Dess-Martin periodinane are effective for this transformation. Over-oxidation is a potential side reaction, especially with stronger oxidants or in the presence of water. The Vilsmeier-Haack reaction is another common method for synthesizing pyrazole-4-carbaldehydes from the corresponding N-alkylpyrazoles, though this is a formylation reaction rather than an oxidation of an alcohol. umich.edunih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid, forming 1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄). The synthesis of a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is achieved through a nitration reaction that is highly exothermic. researchgate.net This highlights that reactions involving these functionalized pyrazoles can require careful temperature control.

| Desired Product | Typical Oxidizing Agent(s) | Solvent |

|---|---|---|

| 1-Ethyl-3-nitro-1H-pyrazole-5-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

| 1-Ethyl-3-nitro-1H-pyrazole-5-carbaldehyde | Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) |

| 1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid | Potassium Permanganate (KMnO₄) | Water/Pyridine |

| 1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone |

Substitution Reactions at the Hydroxymethyl Group

The hydroxyl group of this compound is a poor leaving group and must first be converted into a more reactive group to undergo nucleophilic substitution. A common strategy is to convert the alcohol into a tosylate or a halide.

Mechanism:

Activation of the Hydroxyl Group: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide.

Nucleophilic Displacement: The resulting tosylate or halide is an excellent substrate for SN2 reactions. Various nucleophiles, such as cyanide (CN⁻), azide (N₃⁻), or amines, can then displace the leaving group to introduce new functional groups at the 5-position.

It is important to note that the stability of the pyrazole ring under the reaction conditions must be considered. For instance, attempts to nitrate (B79036) the hydroxymethyl group of (4-nitropyrazol-1-yl)methanol using acetyl nitrate were unsuccessful, leading to the cleavage of the nitratomethyl group. mdpi.com This suggests that the C5-CH₂ bond might be labile under strongly acidic or oxidizing conditions, potentially due to the electron-withdrawing nature of the nitropyrazole ring. mdpi.com

Cycloaddition Reactions and Annulation Pathways involving Pyrazole Derivatives

While the aromatic pyrazole ring of this compound is generally unreactive as a diene or dienophile in standard cycloaddition reactions, its derivatives can be designed to participate in such transformations. The most common type is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings like pyrazoles and isoxazoles. youtube.comchem-station.comnumberanalytics.com

Reaction Pathways:

Modification of the Side Chain: The hydroxymethyl group can be chemically modified to introduce a dipolarophile, such as an alkene or alkyne. For example, oxidation to the aldehyde followed by a Wittig reaction could install a vinyl group, creating a substrate for cycloaddition with a 1,3-dipole like a nitrone or an azide.

Use in Pyrazole Synthesis: More broadly, nitropyrazole derivatives are key components in the synthesis of other complex heterocycles. Nitrated alkenes can react with 1,3-dipoles like nitrylimines in [3+2] cycloaddition reactions to form nitro-functionalized pyrazolines. mdpi.com The mechanism of these reactions is often concerted and can be influenced by the electronic nature of the substituents on both the dipole and the dipolarophile. mdpi.com

Annulation Reactions: Annulation pathways involve the formation of a new ring fused to the existing pyrazole core. This typically requires a pyrazole derivative with two reactive functional groups that can participate in an intramolecular cyclization or react with a bifunctional reagent.

The reactivity in these cycloadditions is highly dependent on the frontier molecular orbitals (HOMO-LUMO) of the reacting species. The presence of a nitro group makes the system electron-deficient, which can affect its reactivity and regioselectivity in cycloaddition reactions. mdpi.com

Solvent Effects and Catalytic Influence on Reaction Outcomes

The choice of solvent and catalyst is critical in controlling the rate, yield, and selectivity of reactions involving pyrazole derivatives.

Solvent Effects:

Polar Protic Solvents: Solvents like methanol and ethanol (B145695) can participate in hydrogen bonding and can solvate both cations and anions effectively. In the copper-catalyzed oxidation of catechol using pyrazole-based ligands, methanol was found to be the most effective solvent, suggesting it plays a role in stabilizing intermediates or the catalyst itself. mdpi.com

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF) can solvate cations but are less effective at solvating anions. They are often used in nucleophilic substitution and cycloaddition reactions. For example, the synthesis of azidoethyl nitropyrazoles was successfully conducted in DMF. mdpi.com

Nonpolar Solvents: Solvents like dichloromethane and chloroform (B151607) are often used for reactions involving neutral, nonpolar reagents, such as in oxidations with PCC. mdpi.com

Catalytic Influence:

Acid/Base Catalysis: Many reactions, including esterification and the formation of pyrazoles from diketones and hydrazines, are catalyzed by acids or bases. The catalyst can activate the substrate by protonation or deprotonation. nih.gov

Metal Catalysis: Transition metal catalysts, particularly those based on copper, palladium, rhodium, and iridium, are widely used in pyrazole chemistry. nih.gov Copper salts have been shown to effectively catalyze the oxidation of substrates using nitropyrazole derivatives as ligands. mdpi.com The catalytic efficiency is influenced by the nature of the ligand, the copper counterion, and the solvent. mdpi.com

Phase Transfer Catalysis: In heterogeneous reactions, phase transfer catalysts can be used to bring a reactant from one phase to another where the reaction occurs, often increasing reaction rates.

| Reaction Type | Solvent Example | Catalyst Example | Effect |

|---|---|---|---|

| Oxidation (Catechol) | Methanol | Cu(CH₃COO)₂ / Nitropyrazole Ligand | Methanol provided the highest catalytic activity compared to THF, CH₃CN, and CHCl₃. mdpi.com |

| Nucleophilic Substitution | DMF | - | Good solvent for in situ deprotonation and subsequent alkylation of nitropyrazoles. mdpi.com |

| Hydrogenation | Aqueous solutions | Iridium(III) complexes with pyrazole ligands | Protic pyrazole ligands showed better catalytic activity than N-methylated versions for CO₂ hydrogenation. nih.gov |

| Condensation | Ethanol | Nano-ZnO | Efficiently catalyzed the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. nih.gov |

Synthesis and Characterization of Novel 1 Ethyl 3 Nitro 1h Pyrazol 5 Yl Methanol Derivatives

Design Principles for New Derivatives Based on Structural Modifications

The design of new derivatives of (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol is guided by the objective of systematically modifying its physicochemical properties. The core structure, featuring an ethyl group at the N1 position, a nitro group at the C3 position, and a hydroxymethyl group at the C5 position of the pyrazole (B372694) ring, offers multiple avenues for structural alteration. Key design principles revolve around the strategic introduction or modification of functional groups to influence properties such as thermal stability, energetic performance, solubility, and crystal packing.

Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group significantly influences the electronic characteristics of the pyrazole ring. researchgate.net Further derivatization can be designed to either enhance or mitigate this effect. For instance, the introduction of additional electron-withdrawing groups, such as other nitro or cyano moieties, at the C4 position would be expected to increase the compound's energetic properties. Conversely, the incorporation of electron-donating groups, like amino or methoxy (B1213986) groups, could be explored to modulate the molecule's reactivity and intermolecular interactions.

Alteration of Steric Hindrance and Molecular Geometry: The ethyl group at the N1 position and the hydroxymethyl group at the C5 position provide opportunities for steric modifications. Increasing the chain length or branching of the N1-alkyl substituent could impact the crystal packing and, consequently, the density and melting point of the derivatives. The hydroxymethyl group is a versatile handle for esterification or etherification, allowing for the introduction of a wide array of functional groups that can alter the molecule's size, shape, and polarity. These modifications can influence solubility in various solvents and the potential for the formation of specific intermolecular interactions, such as hydrogen bonding.

Enhancement of Thermal Stability: A critical design principle for certain applications, such as energetic materials, is the enhancement of thermal stability. This can be approached by introducing thermally robust functional groups and by promoting strong intermolecular interactions that lead to a more stable crystal lattice. For example, the formation of derivatives with extensive hydrogen bonding networks or π-π stacking interactions can contribute to higher decomposition temperatures. researchgate.net

Synthetic Strategies for Analogue Libraries

The generation of a library of this compound analogues would likely rely on established synthetic methodologies for pyrazole chemistry. A divergent synthetic approach, starting from a common intermediate, would be an efficient strategy.

Core Pyrazole Ring Synthesis: The synthesis of the pyrazole core itself is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. eurasianjournals.comrsc.org For the parent compound, this would likely involve the reaction of a suitably substituted β-ketoester with ethylhydrazine (B1196685). The nitro group can be introduced either on the precursor molecule or by nitration of the formed pyrazole ring, a common reaction for aromatic systems. globalresearchonline.net

Derivatization of the Hydroxymethyl Group: The hydroxymethyl group at the C5 position is a prime site for derivatization. A library of esters could be synthesized through standard esterification reactions with a variety of acyl chlorides or carboxylic anhydrides. Similarly, a series of ethers could be prepared via Williamson ether synthesis, reacting the corresponding alkoxide with alkyl halides.

Modification of the N1-Substituent: While the parent compound has an ethyl group at the N1 position, a library could be designed with varying alkyl or aryl substituents at this position. This would be achieved by using different substituted hydrazines in the initial cyclocondensation step. N-alkylation of an NH-pyrazole precursor can sometimes lead to a mixture of regioisomers, necessitating careful control of reaction conditions for selective synthesis.

Functionalization of the C4 Position: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Halogenation, nitration, or formylation (e.g., through the Vilsmeier-Haack reaction) at this position can introduce new functional groups that can be further elaborated. rsc.org For example, a formyl group at C4 can be converted into various other functionalities, expanding the diversity of the analogue library.

A hypothetical synthetic route to a small library of derivatives is outlined below:

Scheme 1: Hypothetical Synthetic Route to Derivatives of this compoundStep 1: Synthesis of the core pyrazole structure. Step 2: Derivatization at the C5-hydroxymethyl group (e.g., esterification). Step 3: Further functionalization at the C4 position (e.g., bromination).

Advanced Characterization of New Derivatives (excluding basic identification data)

Beyond routine spectroscopic methods (NMR, IR, Mass Spectrometry) for structural confirmation, a deeper understanding of the properties of novel this compound derivatives would necessitate the use of advanced characterization techniques.

Single-Crystal X-ray Diffraction: This technique is invaluable for unambiguously determining the three-dimensional molecular structure and crystal packing of the synthesized derivatives. researchgate.netacs.org Analysis of the crystallographic data provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material, such as density and melting point. For instance, the planarity of the pyrazole ring and the dihedral angles between the ring and its substituents can be accurately determined. spast.org

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to complement experimental data and to predict the physicochemical properties of the designed derivatives. eurasianjournals.com Geometric optimization can provide insights into the most stable conformations of the molecules. Calculation of electronic properties, such as the molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) energies, can help in understanding the reactivity and potential for intermolecular interactions. nih.gov Theoretical calculations can also be used to estimate properties like the enthalpy of formation, which is particularly relevant for energetic materials. acs.org

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating the thermal stability of the new derivatives. rsc.org DSC can be used to determine melting points and to detect other phase transitions, while TGA provides information about the decomposition temperature and the thermal degradation profile of the compounds. For energetic materials, these techniques are critical for assessing their thermal robustness. mdpi.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to provide detailed structural information, especially for complex derivatives or where single crystals are not obtainable. mdpi.comnih.gov These techniques can help in confirming the regiochemistry of substitution and in elucidating the through-space proximity of different parts of the molecule.

Structure-Property Relationship Studies (excluding biological/pharmacological properties)

A systematic study of the synthesized analogue library allows for the establishment of structure-property relationships (SPRs), which are crucial for the rational design of new materials with desired characteristics.

Influence of Substituents on Physicochemical Properties: By comparing the properties of different derivatives, the influence of specific structural modifications can be elucidated. For example, a data table could be constructed to compare the melting points, densities, and decomposition temperatures of analogues with varying substituents.

| Compound | R1 (at N1) | R2 (at C4) | R3 (at C5-CH2O-) | Melting Point (°C) | Density (g/cm³) | Decomposition Temp. (°C) |

|---|---|---|---|---|---|---|

| Parent | -CH2CH3 | -H | -H | - | - | - |

| Analogue 1 | -CH3 | -H | -H | - | - | - |

| Analogue 2 | -CH2CH3 | -NO2 | -H | - | - | - |

| Analogue 3 | -CH2CH3 | -H | -C(O)CH3 | - | - | - |

This is a hypothetical data table for illustrative purposes. Actual values would be determined experimentally.

Correlation of Crystal Packing with Macroscopic Properties: X-ray crystallography data can be correlated with bulk properties. For instance, derivatives that exhibit dense crystal packing with strong intermolecular interactions are likely to have higher densities and melting points. The presence of specific motifs, such as hydrogen-bonded chains or sheets, can significantly impact the physical properties of the material. mdpi.com

Relationship between Electronic Structure and Energetic Properties: For derivatives designed as energetic materials, the number and type of explosophoric groups (like the nitro group) directly correlate with the energetic performance. Computational studies can provide a theoretical basis for these relationships by calculating parameters such as the heat of formation and oxygen balance. An increase in the number of nitro groups, for example, is generally expected to lead to a higher density and detonation velocity. rsc.org The substitution pattern on the pyrazole ring also plays a crucial role; for example, the thermal stability of nitropyrazoles can be influenced by the position of the nitro groups. mdpi.com

Applications of 1 Ethyl 3 Nitro 1h Pyrazol 5 Yl Methanol and Its Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The chemical architecture of (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol makes it a highly adaptable building block in organic synthesis. mdpi.com The presence of three distinct and reactive sites—the hydroxymethyl group, the nitro group, and the pyrazole (B372694) core—allows for a variety of chemical transformations, enabling the synthesis of a diverse library of more complex molecules. nih.govnih.gov